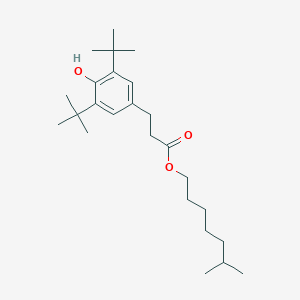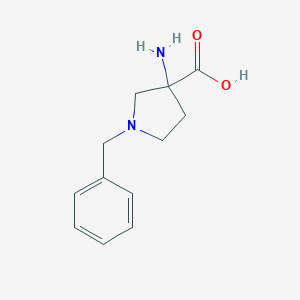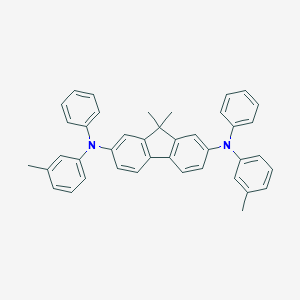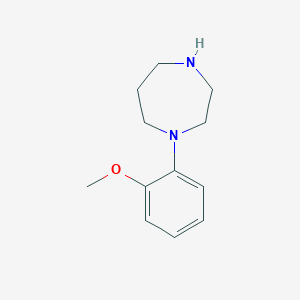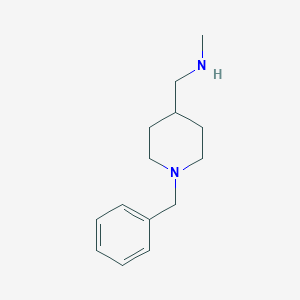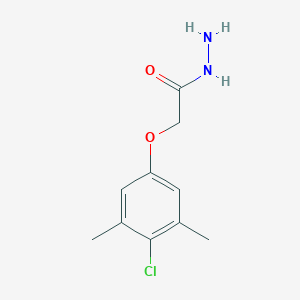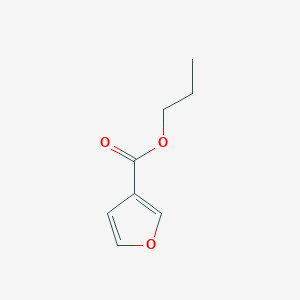
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, commonly known as Ro 20-1724, is a selective phosphodiesterase-4 (PDE4) inhibitor. It was first synthesized by Hoffmann-La Roche in 1983 and has since been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
Ro 20-1724 selectively inhibits PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in various cellular processes. By inhibiting PDE4, Ro 20-1724 increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downstream modulation of various cellular pathways.
Biochemical and Physiological Effects:
Ro 20-1724 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. It also has bronchodilatory effects by relaxing the smooth muscle cells in the airways, which can improve airflow in patients with asthma and COPD. Additionally, Ro 20-1724 has been shown to have immunomodulatory effects by regulating the function of immune cells, such as T cells and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ro 20-1724 is a useful tool compound for studying the role of PDE4 in various cellular processes. Its selectivity for PDE4 over other PDE isoforms and its ability to cross the blood-brain barrier make it a valuable compound for studying the central nervous system. However, its low solubility in water and the need for DMSO as a solvent can limit its use in certain assays.
Orientations Futures
There are several potential future directions for the study of Ro 20-1724 and PDE4 inhibitors in general. One area of interest is the development of more selective PDE4 inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of PDE4 inhibitors in combination with other therapies, such as corticosteroids, for the treatment of inflammatory diseases. Finally, the role of PDE4 inhibitors in the regulation of immune cell function and the potential for their use in cancer immunotherapy is an area of active research.
Méthodes De Synthèse
Ro 20-1724 can be synthesized through a multistep process starting from 3,4-dimethoxybenzaldehyde. The key steps involve the formation of a diazepine ring and the introduction of the diethylhexyl and phenylmethyl groups. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects.
Propriétés
Numéro CAS |
153181-43-2 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C23H30N2O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C23H30N2O3/c1-3-24-19(15-17-11-7-5-8-12-17)21(26)22(27)20(25(4-2)23(24)28)16-18-13-9-6-10-14-18/h5-14,19-22,26-27H,3-4,15-16H2,1-2H3/t19-,20-,21+,22+/m1/s1 |
Clé InChI |
ITHMKJIOEXGHDG-CZYKHXBRSA-N |
SMILES isomérique |
CCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canonique |
CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Autres numéros CAS |
153181-43-2 |
Synonymes |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-on e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)



![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
